molecular formula C5H16Cl2N2 B1285326 (2-Aminoethyl)trimethylammonium chloride hydrochloride CAS No. 3399-67-5

(2-Aminoethyl)trimethylammonium chloride hydrochloride

Cat. No. B1285326
CAS RN: 3399-67-5
M. Wt: 175.1 g/mol
InChI Key: GJBYCNLSIBQCRF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Aminoethyl)trimethylammonium chloride hydrochloride is a quaternary ammonium compound, which is a class of compounds where nitrogen is bonded to four organic groups and one acid-derived anion. These compounds are known for their ionic nature and are often used in various chemical applications due to their reactivity and stability. The compound is related to trimethylamine-hydrogen chloride adducts, which have been studied for their crystal structures and melting points .

Synthesis Analysis

The synthesis of trimethylammonio derivatives, which are structurally related to (2-Aminoethyl)trimethylammonium chloride hydrochloride, involves the preparation of compounds like pyrimidin-2-yltrimethylammonium chloride. These derivatives are synthesized for their interesting reactivity towards other chemical species, such as hydroxide ions. The kinetics of these reactions are measured to understand their reactivity profile .

Molecular Structure Analysis

The molecular structure of related compounds, such as the trimethylamine-hydrogen chloride adducts, has been elucidated through crystallography. These studies have revealed that the adducts are ionic in nature, with hydrogen bonds extending from the nitrogen atom to a chloride ion. The distances between these atoms have been precisely measured, providing insight into the intermolecular forces at play within these structures .

Chemical Reactions Analysis

The reactivity of trimethylammonio derivatives towards hydroxide ions has been a subject of study. For instance, pyrimidin-2-yltrimethylammonium chloride's reactivity has been compared to other chloropyrimidines, showing a significantly higher reactivity. This suggests that the trimethylammonium group plays a significant role in enhancing the reactivity of the molecule. Such analyses are crucial for understanding the potential applications and reactions that these compounds can undergo .

Physical and Chemical Properties Analysis

The physical properties, such as melting points, and chemical properties, like ionization constants, of trimethylammonium compounds have been recorded. These properties are important for the practical use of these compounds in chemical syntheses and other applications. The ultraviolet (UV) and nuclear magnetic resonance (NMR) spectra of these compounds provide additional information about their electronic structure and molecular environment .

Scientific Research Applications

Plant Growth Substances

(2-Chloroethyl) trimethylammonium chloride and related compounds have been identified as a class of plant growth substances. These substances exhibit a characteristic effect of developing stockier plants with shorter and thicker stems, contrasting the growth pattern induced by gibberellin. The mutual antagonism between gibberellin and these compounds in plant growth has been observed, with detailed studies conducted on wheat seedlings (Tolbert, 1960).

Chemical Modification of Cysteine

A new basic α-amino acid with a quaternary ammonium side chain was synthesized by the reaction of l-cysteine with (2-bromoethyl)trimethylammonium bromide. This modification, named 4-thialaminine, has been used to alter cysteine residues in proteins, demonstrating its potential in chemical protein modification (Itano & Robinson, 1972).

Synthesis of Cationic Starch

3-Chloro-2-hydroxypropyltrimethylammonium chloride (CHPTMAC), a compound related to (2-aminoethyl)trimethylammonium chloride hydrochloride, is utilized as a quaternary ammonium cationic etherifying agent, particularly in the preparation of cationic starch. This compound's synthesis and the need to control impurities for quality enhancement are important aspects of its application in industrial processes (Li Hui, 2003).

Phase-Transfer Catalysis

Poly[N‐(2‐aminoethyl)acrylamido]trimethylammonium chloride resin, a polymeric phase‐transfer catalyst, has been used to catalyze the reduction of nitroarenes to aromatic amines with zinc powder. This highlights its application in facilitating chemical reactions under mild conditions (Mahdavi & Tamami, 2005).

Chiral Ionic Liquids

A novel chiral ionic liquid based on (2-chloroethyl)trimethylammonium derivatives has been synthesized for enantiomeric recognition in pharmaceuticals. This liquid demonstrates strong enantiomeric recognition and high thermal stability, making it suitable for determining enantiomeric compositions of various pharmaceutical products (Tran, Oliveira, & Shaofan Yu, 2006).

Deep Eutectic Solvents

Fructose-based deep eutectic solvents (DES) synthesized with choline chloride (2-hydroxyethyl-trimethylammonium) have been developed, showcasing potential for industrial applications in food processing and separation. These DESs are notable for their environmental friendliness and renewable resource base (Hayyan et al., 2012).

Safety And Hazards

It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure. Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

2-aminoethyl(trimethyl)azanium;chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15N2.2ClH/c1-7(2,3)5-4-6;;/h4-6H2,1-3H3;2*1H/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBYCNLSIBQCRF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCN.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminoethyl)trimethylammonium chloride hydrochloride

CAS RN

3399-67-5
Record name (2-Aminoethyl)trimethylammonium chloride, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3399-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-aminoethyl)trimethyl chloride hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.243
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Aminoethyl)trimethylammonium chloride hydrochloride
Reactant of Route 2
(2-Aminoethyl)trimethylammonium chloride hydrochloride
Reactant of Route 3
Reactant of Route 3
(2-Aminoethyl)trimethylammonium chloride hydrochloride
Reactant of Route 4
(2-Aminoethyl)trimethylammonium chloride hydrochloride
Reactant of Route 5
(2-Aminoethyl)trimethylammonium chloride hydrochloride
Reactant of Route 6
Reactant of Route 6
(2-Aminoethyl)trimethylammonium chloride hydrochloride

Citations

For This Compound
102
Citations
BJ Ko, JS Brodbelt - Journal of The American Society for Mass …, 2012 - ACS Publications
The impact of the conversion of carboxylates in peptides to basic or fixed charge sites on the outcome of electron transfer dissociation (ETD) is evaluated with respect to ETD efficiency …
Number of citations: 0 pubs.acs.org
J Partyka, F Foret - Journal of Chromatography A, 2012 - Elsevier
Cationic derivatization of oligosaccharides by quaternary ammonium label was investigated for capillary electrophoretic separation with transient isotachophoretic preconcentration (t-…
Number of citations: 0 www.sciencedirect.com
E Pedone, X Li, N Koseva, O Alpar… - Journal of Materials …, 2003 - pubs.rsc.org
We have designed and prepared a library of polymers with the aim to use a minimum number of polymers to obtain relevant information about structure–property correlations. An active …
Number of citations: 0 pubs.rsc.org
X Yan, A Sivignon, N Barnich, SG Gouin… - Polymer …, 2016 - pubs.rsc.org
A large library of mannosylated copolymers having tunable compositions, microstructures and pendant motifs neighboring mannose of distinct nature were synthesized by combining (i) …
Number of citations: 0 pubs.rsc.org
J Krenkova, P Bobal, J Partyka, R Cmelik… - … of Chromatography A, 2018 - Elsevier
Capillary electrophoresis–mass spectrometry was applied for the analysis of oligosaccharides and N-linked glycans with an attached charge label facilitating electrophoretic migration …
Number of citations: 0 www.sciencedirect.com
M Chern, C Grazon, AM Dennis - Quantum Dots: Applications in Biology, 2020 - Springer
Small, stable, and bright quantum dots (QDs) are of interest in many biosensing and biomedical imaging applications, but current methodologies for obtaining these characteristics can …
Number of citations: 0 link.springer.com
T Ravula, NZ Hardin, SK Ramadugu… - Angewandte Chemie …, 2018 - Wiley Online Library
Polymer lipid nanodiscs are an invaluable system for structural and functional studies of membrane proteins in their near‐native environment. Despite the recent advances in the …
Number of citations: 0 onlinelibrary.wiley.com
J Krenkova, F Foret - Capillary Electrophoresis-Mass Spectrometry …, 2022 - Springer
Coupling of capillary electrophoresis (CE) with mass spectrometry (MS) represents a powerful combination for performing rapid, efficient, and sensitive analysis of a variety of …
Number of citations: 0 link.springer.com
MI Gibson, E Fröhlich, HA Klok - Journal of Polymer Science …, 2009 - Wiley Online Library
This article explores the feasibility of poly(pentafluorophenyl methacrylate) (PPFMA) prepared by reversible addition fragmentation chain transfer (RAFT) polymerization as a platform for …
Number of citations: 0 onlinelibrary.wiley.com
J Hine, MS Cholod, WK Chess - Journal of the American Chemical …, 1973 - ACS Publications
The kinetics of the formation of imines from acetone and a number of substituted primary amines have been studied in water at 35 by a method in which trapping of the imine by …
Number of citations: 0 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.